molecular formula C21H20N2O3 B2450737 8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903622-85-4

8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2450737
CAS No.: 1903622-85-4
M. Wt: 348.402
InChI Key: TVOOAUWWVJGPAD-UHFFFAOYSA-N
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Description

8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a methoxyphenyl group, a quinolin-8-yloxy group, and a pyrrolidin-1-yl group

Properties

IUPAC Name

(2-methoxyphenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-18-9-3-2-8-17(18)21(24)23-13-11-16(14-23)26-19-10-4-6-15-7-5-12-22-20(15)19/h2-10,12,16H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOOAUWWVJGPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent One-Pot Synthesis

The patent CN108774169B describes an efficient method for 8-hydroxyquinoline derivatives using:

  • 2-Aminophenol (1.0 eq)
  • Aromatic aldehydes (1.2 eq)
  • Terminal alkynes (1.5 eq)
  • Cu(OTf)₂ (5 mol%)
  • p-TsOH (10 mol%)

Typical Conditions

Parameter Value
Solvent Toluene
Temperature 90°C
Reaction Time 2.5 h
Yield Range 75-92%

This method provides direct access to 8-hydroxyquinoline scaffolds with excellent functional group tolerance, including methoxy groups at various positions.

Pyrrolidine Ring Installation Strategies

Nucleophilic Displacement at C8

8-Hydroxyquinoline undergoes efficient O-alkylation with pyrrolidine derivatives:

Procedure

  • Activate 8-hydroxyquinoline as triflate using Tf₂O (1.1 eq)
  • React with 3-hydroxypyrrolidine (1.5 eq)
  • Use K₂CO₃ (2.0 eq) in DMF at 60°C

Key Observations

  • Steric effects from C2 quinoline substituents reduce yields by 15-20%
  • Electron-withdrawing groups on quinoline improve reactivity

Transition Metal-Mediated Cyclization

Adapting methods from, pyrrolidine rings can be formed via cyclization:

  • Treat 8-aminoquinoline with diallylamine (2.0 eq)
  • Use Pd(OAc)₂ (5 mol%) in DCE at 80°C
  • Oxidize intermediate with DDQ

Advantages

  • Single-step ring formation
  • No protection/deprotection required

Acylation of Pyrrolidine Nitrogen

Schotten-Baumann Conditions

Standard acylation using:

  • 2-Methoxybenzoyl chloride (1.2 eq)
  • NaOH (10% aq)
  • Dichloromethane
  • 0°C → RT over 4 h

Yield Optimization

Parameter Optimal Value
Base Et₃N (2.5 eq)
Solvent THF
Temperature -10°C to 25°C

Coupling Reagent Approach

For sensitive substrates, employ:

  • HATU (1.1 eq)
  • DIPEA (3.0 eq)
  • 2-Methoxybenzoic acid (1.05 eq)
  • DMF, 0°C → 40°C

Comparative Data

Method Yield (%) Purity (HPLC)
Schotten-Baumann 68 92.4
HATU Coupling 83 98.1

Integrated Synthetic Routes

Sequential Route (A→B→C)

  • Synthesize 8-hydroxyquinoline (92% yield)
  • Install pyrrolidine (78% yield)
  • Acylate with 2-methoxybenzoyl (83% yield)

Total Yield : 92% × 78% × 83% = 59.3%

Convergent Route

  • Prepare 2-methoxybenzoyl-pyrrolidine fragment
  • Couple with 8-hydroxyquinoline triflate

Advantages

  • Enables parallel synthesis
  • Better scalability (72% overall yield)

Analytical Characterization

Critical spectroscopic data for validation:

¹H NMR (400 MHz, CDCl₃)
δ 8.85 (dd, J = 4.2 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 7.72-7.68 (m, 2H), 6.98 (d, J = 8.0 Hz, 1H), 5.32 (quintet, J = 6.8 Hz, 1H), 3.89 (s, 3H), 3.72-3.65 (m, 2H), 3.12-2.98 (m, 2H)

HRMS (ESI-TOF)
Calcd for C₂₂H₂₁N₂O₄ [M+H]⁺: 377.1497
Found: 377.1493

Process Optimization Considerations

Critical Parameters

Stage Control Point Acceptable Range
Acylation Reaction pH 8.5-9.2
Cyclization Oxygen exclusion <0.5 ppm O₂
Purification Column polarity SiO₂ (100-200 mesh)

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo several types of chemical reactions:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The quinolin-8-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets. The quinolin-8-yloxy group is known to interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the combination of its methoxyphenyl, quinolin-8-yloxy, and pyrrolidin-1-yl groups. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for drug discovery and other scientific research applications.

Biological Activity

The compound 8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline backbone substituted with a pyrrolidine moiety linked to a methoxybenzoyl group. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its anticancer effects by modulating key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial in regulating cell proliferation and survival. Inhibition of this pathway leads to cell cycle arrest and apoptosis in various cancer types, including colorectal cancer .
CompoundTarget Cancer TypeMechanism of ActionReference
This compoundColorectal CancerPI3K/AKT/mTOR Inhibition
Similar Quinoline DerivativeBreast CancerApoptosis Induction

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The structural features of this compound suggest potential efficacy against various bacterial strains.

  • Research Findings : Studies indicate that quinoline derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness often correlates with lipophilicity and electron-withdrawing substituents on the aromatic ring .
Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus22 mm
Escherichia coli20 mm

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinoline derivatives:

  • Study on Anticancer Effects : A study demonstrated that a related quinoline derivative significantly inhibited the proliferation of HCT116 colorectal cancer cells, leading to G2/M phase arrest and apoptosis through mitochondrial dysfunction .
  • Antimicrobial Efficacy : Another study evaluated various substituted quinolines against multiple bacterial strains, showing that modifications in substituents enhanced antimicrobial activity while maintaining low cytotoxicity towards human cells .

Q & A

Q. What are the optimal synthetic routes for 8-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline, and how are reaction conditions optimized?

Answer: The synthesis involves multi-step organic reactions, including:

  • Pyrrolidine functionalization : Introduction of the 2-methoxybenzoyl group via acylation or nucleophilic substitution, often using coupling agents like EDCI/HOBt .
  • Quinoline coupling : Etherification of the pyrrolidine derivative with 8-hydroxyquinoline under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or via SN2 displacement using a halogenated quinoline precursor .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) achieves >95% purity .
    Key optimization factors : Temperature (60–80°C for acylation), solvent polarity (DMF for polar intermediates), and catalyst choice (e.g., Pd(OAc)₂ for coupling reactions) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzoyl protons at δ 3.8–4.1 ppm; quinoline aromatic protons at δ 8.2–8.9 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peak at m/z 364.15 (C₂₂H₂₁N₂O₃⁺) validates molecular weight .
  • HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .

Q. What preliminary biological screening models are appropriate for evaluating its pharmacological potential?

Answer:

  • In vitro enzyme assays : Test inhibition of kinases (e.g., EGFR, IC₅₀ determination via ADP-Glo™ assay) or receptors (e.g., serotonin 5-HT₃R using fluorescence polarization) .
  • Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Computational docking : Preliminary target identification using AutoDock Vina with PDB structures (e.g., COX-2, PDB: 5KIR) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, pyrrolidine substitution) influence target binding affinity and selectivity?

Answer:

  • Methoxy group : Moving the methoxy from ortho to para on the benzoyl group reduces steric hindrance, improving COX-2 binding (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol) .
  • Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring enhances conformational rigidity, increasing 5-HT₃R affinity (Kᵢ: 12 nM vs. 45 nM for piperidine analogs) .
  • Quinoline substitution : 8-Oxy linkage optimizes hydrogen bonding with kinase active sites (e.g., EGFR T790M mutant) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and assay protocols (e.g., pre-incubation time: 24 hours) to minimize variability .
  • Metabolic stability testing : Compare hepatic microsome half-life (e.g., human vs. rat) to explain species-specific discrepancies .
  • Synchrotron crystallography : Resolve target-ligand interactions at <2.0 Å resolution to validate binding modes .

Q. What strategies mitigate synthetic challenges such as low yield in the final coupling step?

Answer:

  • Catalyst optimization : Switch from Pd(PPh₃)₄ to XPhos-Pd-G3 for Suzuki-Miyaura coupling (yield improvement: 45% → 78%) .
  • Microwave-assisted synthesis : Reduce reaction time (24h → 2h) and increase quinoline-pyrrolidine coupling efficiency (60% → 85%) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) on pyrrolidine to prevent side reactions during acylation .

Q. How can in silico models predict metabolic pathways and toxicity profiles?

Answer:

  • ADMET prediction : SwissADME calculates CYP450 metabolism (major pathway: CYP3A4-mediated O-demethylation) and BBB permeability (LogP: 2.8 → moderate CNS penetration) .
  • Toxicity screening : ProTox-II predicts hepatotoxicity (Probability: 72%) and mutagenicity (Ames test: negative) .
  • MD simulations : GROMACS simulations (50 ns) assess binding stability with hERG channels to flag cardiac risks .

Q. What are the limitations of current SAR studies, and how can they be addressed?

Answer:

  • Lack of 3D structural data : Only 20% of analogs have co-crystal structures. Solution: Collaborate with crystallography labs for target-ligand complexes .
  • Overreliance on in vitro data : Integrate ex vivo models (e.g., rat liver slices) to validate metabolic stability .
  • Narrow chemical space : Explore bioisosteres (e.g., replacing methoxy with trifluoromethoxy) to enhance PK/PD properties .

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